Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate
Description
Properties
CAS No. |
83800-87-7 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-(4-oxo-3H-quinazolin-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-3-2-6-10(11)14-17-13-9-5-4-8-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) |
InChI Key |
YQZDLDCLRPNAKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Methyl Anthranilate Derivatives
A widely utilized route involves the cyclocondensation of methyl anthranilate derivatives with carbonyl-containing reagents. For example, methyl anthranilate reacts with chloroacetyl chloride to form methyl-2-(2-chloroacetamido)benzoate, which subsequently undergoes thiocyanation with ammonium thiocyanate in acetone . Refluxing the intermediate in methanol with a base like DABCO facilitates cyclization to yield the quinazolinone core . This method achieves moderate yields (60–75%) and benefits from the stability of methyl anthranilate precursors.
Key steps:
-
Acylation : Methyl anthranilate + chloroacetyl chloride → methyl-2-(2-chloroacetamido)benzoate.
-
Thiocyanation : Reaction with NHSCN in acetone.
Copper-Catalyzed Isocyanide Insertion
Copper-catalyzed reactions offer an efficient pathway for constructing the quinazolinone ring. Ethyl 2-isocyanobenzoate reacts with aromatic amines under microwave irradiation (150°C, 20 min) in the presence of Cu(OAc)·HO and EtN . The isocyanide insertion facilitates cyclization, producing 3-arylquinazolin-4(3H)-ones. While this method primarily yields 3-substituted derivatives, modifying the starting material to include a methyl ester group at the ortho position could adapt it for synthesizing the target compound .
Optimization Notes :
Iodine-Catalyzed Cyclization of 2-Aminobenzamides
A metal-free approach employs iodine (5 mol%) in DMF to catalyze the reaction between 2-aminobenzamides and ketones . For methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate, methyl 2-aminobenzoate can react with a ketone (e.g., acetone) at 80°C for 18 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 70–85% .
Advantages :
-
Avoids transition metals, simplifying purification.
-
Scalable under mild conditions.
Michael Addition-Mediated Synthesis
Organocatalytic methods using DABCO enable Michael addition reactions between methyl-2-(2-thiocyanatoacetamido)benzoate and arylidene malononitriles . The thiocyanato group acts as a leaving group, promoting cyclization to form the thiazoloquinazoline core. While this route primarily yields fused heterocycles, modifying the malononitrile substituents could redirect selectivity toward the target quinazolinone .
Reaction Conditions :
-
Ethanol solvent, reflux.
-
DABCO (10 mol%) as catalyst.
Phosgene-Mediated Cyclization
Patent literature describes phosgene or 1,1-carbonyldiimidazole (CDI) for cyclizing amide precursors . For example, treating methyl 2-(2-aminoacetamido)benzoate with phosgene in dichloromethane with triethylamine generates the quinazolinone ring via intramolecular carbonyl insertion . Yields are unspecified but likely depend on the purity of the starting amide.
Safety Note : Phosgene requires careful handling due to toxicity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinazolinone ring system can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from analogs in the following categories:
Quinoline-Based Piperazine-Linked Esters ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and halogenated derivatives (C2–C7) share a benzoate ester group but differ in their heterocyclic core and substitution patterns:
- Core Structure: C1–C7 feature a quinoline ring (one nitrogen atom in a bicyclic system) versus the quinazolinone (two nitrogens, with one in a lactam configuration) in the target compound.
- Substituents: The piperazine linker in C1–C7 introduces conformational flexibility and basicity, absent in the rigid, direct attachment of the quinazolinone in the target compound. Halogen substituents (e.g., Br in C2, Cl in C3) in these analogs enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the unsubstituted quinazolinone.
- Synthesis: C1–C7 were crystallized from ethyl acetate, yielding yellow/white solids with confirmed purity via ¹H NMR and HRMS. The target compound’s synthesis route is unspecified, but quinazolinones are typically synthesized via cyclocondensation or Suzuki coupling (as seen in ) .
Tetrahydroquinazolinone Derivatives ()
Compound 4l (a bis-tetrahydroquinazolinone) shares the quinazolinone core but features additional methoxyphenyl groups and a dimethylpropyl bridge:
- Physical Properties : 4l has a high melting point (228–230°C), attributed to hydrogen bonding from the lactam groups and π-stacking of aromatic rings. The target compound’s melting point is unreported but likely lower due to its simpler structure.
- Synthesis : 4l was synthesized via a Pd-catalyzed Suzuki coupling, suggesting the target compound could employ similar methods for introducing aryl groups .
Sulfonylurea-Based Pesticides ()
Compounds like bensulfuron-methyl and primisulfuron-methyl are structurally distinct but share the methyl benzoate motif:
- Functional Groups : These pesticides incorporate sulfonylurea bridges and pyrimidinyl groups, enabling herbicidal activity via acetolactate synthase inhibition. The target compound lacks these moieties, suggesting different applications (e.g., pharmaceuticals vs. agriculture).
- Solubility: Sulfonylureas exhibit higher polarity due to sulfonyl and urea groups, enhancing water solubility compared to the more lipophilic quinazolinone-based target compound .
Biological Activity
Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C16H12N2O3
- Molecular Weight : 280.28 g/mol
- CAS Number : 824423-63-4
The compound features a quinazolinone structure, which is known for its involvement in various biological processes. The presence of the benzoate moiety enhances its solubility and bioactivity, making it a valuable candidate for further research.
This compound primarily interacts with tankyrase enzymes, which play a crucial role in Wnt signaling pathways. By inhibiting tankyrase activity, the compound disrupts cellular processes related to proliferation and differentiation. This inhibition is achieved through binding to the nicotinamide site of the enzyme's catalytic domain, leading to downstream effects on cell signaling and potentially influencing tumor growth and metastasis.
Biological Activities
The compound exhibits a range of biological activities, as summarized in the following table:
Case Studies and Research Findings
-
Antiviral Efficacy :
A study highlighted the compound's ability to significantly reduce viral progeny in VEEV-infected cells, demonstrating its potential as an antiviral agent with a favorable safety profile . -
Cancer Research :
Research indicated that this compound could inhibit tumor growth by targeting tankyrase, thus providing a basis for developing new cancer therapeutics focused on Wnt pathway modulation. -
Anti-inflammatory Studies :
In vivo studies assessed the anti-inflammatory effects using carrageenan-induced rat paw models. The compound exhibited significant inhibition compared to standard anti-inflammatory drugs .
Q & A
Basic: What synthetic methodologies are commonly used to prepare Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate?
Methodological Answer:
The synthesis typically involves multi-step procedures, including:
- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxo-1,4-dihydroquinazoline scaffold.
- Esterification : Reaction of the carboxylic acid intermediate (e.g., 2-(4-oxoquinazolin-2-yl)benzoic acid) with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or catalytic sulfuric acid to yield the methyl ester .
- Purification : Column chromatography or recrystallization to isolate the pure product.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the quinazolinone ring proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl signals (~δ 3.9 ppm for OCH) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester and quinazolinone) and 3200–3300 cm (N-H stretch of dihydroquinazoline) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring no side products (e.g., unreacted intermediates) .
Advanced: How can researchers address contradictions between experimental and computational structural data?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths or angles. For example, discrepancies in dihedral angles between the benzoate and quinazolinone moieties can be clarified via refinement against high-resolution diffraction data .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to identify steric or electronic effects causing deviations .
Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions on the benzoate or quinazolinone ring while monitoring activity via SAR studies .
Advanced: How does the compound interact with enzymatic targets, and what methods validate these interactions?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The quinazolinone moiety may act as a hydrogen-bond acceptor, while the benzoate ester contributes hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) by immobilizing the target enzyme on a sensor chip and measuring real-time association/dissociation kinetics .
Advanced: How can structural analogs improve potency while minimizing toxicity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ester group with a carboxamide (e.g., Methyl → Ethyl) to enhance metabolic stability. Compare IC values in cytotoxicity assays (e.g., MTT) against normal vs. cancer cell lines .
- Piperazine Linkers : Introduce piperazine-based spacers (as in related compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) to improve solubility and target selectivity .
Basic: What are the key challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate a single crystalline form.
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement to resolve overlapping diffraction spots .
Advanced: How to analyze conflicting bioactivity data across different cell lines?
Methodological Answer:
- Dose-Response Curves : Perform assays in triplicate across cell lines (e.g., HeLa, MCF-7) to identify outliers. Use ANOVA to assess statistical significance.
- Metabolic Stability Assays : Test cytochrome P450 interactions (e.g., CYP3A4) to determine if differential metabolism explains variability .
Basic: What computational tools predict the compound’s reactivity in synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis : Employ tools like ChemAxon or Synthia to propose viable routes (e.g., esterification before or after quinazolinone formation).
- Reaction Kinetics Modeling : Use Gaussian or NWChem to simulate transition states and optimize reaction conditions (temperature, catalyst) .
Advanced: How to design experiments to study the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
